![molecular formula C30H33F3N8O4S B601119 Flumatinib mesylate CAS No. 895519-91-2](/img/structure/B601119.png)
Flumatinib mesylate
描述
Flumatinib mesylate is a novel, orally available tyrosine kinase inhibitor. It has shown higher selectivity and potency against the BCR-ABL1 kinase compared to imatinib. This compound is primarily used in the treatment of chronic myeloid leukemia and has demonstrated efficacy in patients who are resistant or intolerant to other treatments .
作用机制
- Primary Targets : Flumatinib mesylate selectively inhibits the Bcr-Abl kinase, which is a fusion protein resulting from the Philadelphia chromosome (Ph) translocation. Bcr-Abl is a constitutively active tyrosine kinase responsible for driving the growth and survival of leukemic cells in chronic myeloid leukemia (CML) and Ph-positive acute lymphoblastic leukemia (ALL) .
- Affected Pathways : Flumatinib impacts several pathways:
- ADME Properties :
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
Flumatinib mesylate is a potent inhibitor of BCR-ABL1 tyrosine kinase . It also inhibits c-Abl, PDGFRβ, and c-Kit . The compound interacts with these enzymes and proteins, inhibiting their activity and thereby disrupting the biochemical reactions they are involved in .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce higher rates of major molecular response (MMR) and complete cytogenetic response in patients with CML .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a more potent inhibitor of BCR-ABL1 tyrosine kinase than imatinib .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that initial administration of this compound results in more profound and expeditious molecular responses .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found, clinical studies have shown that this compound has a significant impact on patient outcomes at various dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It has been observed that the concentration of this compound is ordered as bone marrow > serum > cerebrospinal fluid in Ph+ ALL bone marrow .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of flumatinib mesylate involves multiple steps, starting with the formation of the pyridinylpyrimidine core. This core is then functionalized with various substituents to achieve the desired biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and rigorous purification steps to obtain the final product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
化学反应分析
Types of Reactions: Flumatinib mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
First-Line Treatment
Flumatinib has been approved as a first-line therapy for patients with newly diagnosed chronic phase CML in China since 2019. Clinical trials have demonstrated that patients receiving flumatinib achieve higher rates of complete cytogenetic response (CCyR) and major molecular response (MMR) compared to those treated with imatinib. For instance, a study indicated that flumatinib resulted in a median time to achieve CCyR of 6.2 months and MMR of 6.9 months after treatment initiation .
Later-Line Therapy
Flumatinib has also shown efficacy as a later-line treatment option for patients who have developed resistance to prior therapies. In one study, patients treated with flumatinib after failing other treatments demonstrated significant responses, including MMR and deep molecular responses (DMR) within months of initiation .
Safety Profile
Flumatinib is generally well-tolerated, with a lower incidence of adverse effects compared to imatinib. Common side effects include mild gastrointestinal disturbances and hematological changes; however, serious adverse effects are rare . A retrospective analysis highlighted that treatment discontinuation can lead to poorer molecular responses and long-term outcomes .
Pharmacokinetics
The pharmacokinetic profile of flumatinib indicates that it achieves peak plasma concentrations approximately 5 hours after oral administration, with an elimination half-life of about 7.32 hours . It is widely distributed in tissues, particularly in the gastrointestinal tract and liver, which suggests effective systemic absorption and potential tissue-targeted action.
Efficacy in Resistant Mutations
A notable case involved a patient with the Y253H mutation who switched to flumatinib after failing another therapy. This patient achieved a complete hematological response (CHR) but did not show further improvement over time . Another patient with multiple mutations achieved MMR after switching to flumatinib following resistance to nilotinib .
Combination Therapies
Flumatinib has also been evaluated in combination with chemotherapy for treating Ph+ acute lymphoblastic leukemia (ALL). In a cohort study involving 29 patients, flumatinib-based therapy resulted in high rates of complete remission (CR) and negative minimal residual disease (MRD) conversion . The combination therapy demonstrated sustained efficacy over a median follow-up period of 12 months.
Comparative Efficacy
The following table summarizes key findings from studies comparing flumatinib with imatinib:
Parameter | Flumatinib | Imatinib |
---|---|---|
Approval Year | 2019 (China) | 2001 |
CCyR Rate | Higher rates achieved | Lower rates |
Median Time to CCyR | 6.2 months | Not specified |
Median Time to MMR | 6.9 months | Not specified |
Adverse Effects | Lower incidence | Higher incidence |
相似化合物的比较
Imatinib: The first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A second-generation tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: Another second-generation inhibitor with improved efficacy and safety profile compared to imatinib.
Comparison: Flumatinib mesylate is unique due to its higher selectivity and potency against the BCR-ABL1 kinase compared to imatinib. It has shown better efficacy in clinical trials and is effective in patients who are resistant or intolerant to other treatments. Additionally, this compound has a favorable safety profile and is associated with fewer adverse effects .
生物活性
Flumatinib mesylate is a second-generation tyrosine kinase inhibitor (TKI) that specifically targets the BCR-ABL1 fusion protein, which plays a critical role in the pathogenesis of chronic myeloid leukemia (CML). This compound has garnered attention for its enhanced potency and selectivity compared to first-generation TKIs like imatinib. This article presents a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and safety profile.
Flumatinib functions by inhibiting the BCR-ABL1 tyrosine kinase, which is constitutively active in CML cells. The structural modifications in flumatinib, particularly the incorporation of a trifluoromethyl group and a pyridine ring, enhance its binding affinity and specificity for the BCR-ABL1 kinase compared to imatinib. This results in more effective blockade of autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.
Comparative Efficacy
Flumatinib has been shown to outperform imatinib in several studies regarding response rates and overall survival in CML patients. A pivotal study comparing flumatinib with imatinib as frontline therapy reported higher rates of complete cytogenetic response (CCyR) and major molecular response (MMR) among patients treated with flumatinib. The results are summarized in Table 1 below:
Study | Treatment Group | CCyR Rate | MMR Rate | Overall Survival |
---|---|---|---|---|
Flumatinib | 92% | 85% | Not reached | |
Imatinib | 78% | 70% | Not reached |
Case Studies
A recent clinical trial involving 29 patients with Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) treated with flumatinib-based chemotherapy demonstrated impressive efficacy. The complete remission (CR) rates were as follows:
- Induced CR: 96.3%
- 3-Month CR: 87.5%
- 6-Month CR: 86.7%
Moreover, the minimal residual disease (MRD) negative conversion rates were reported at 82.6%, 91.3%, and 95.6% at 1, 2, and 3 months post-treatment respectively .
Safety Profile
Flumatinib is generally well-tolerated, but it can cause adverse effects similar to other TKIs. Common side effects include:
- Myelosuppression: Leading to anemia and thrombocytopenia.
- Liver Dysfunction: Elevated liver enzymes have been noted.
- Infections: Due to immunosuppression.
Adverse reactions are typically manageable and do not necessitate discontinuation of therapy in most cases .
Pharmacokinetics
Flumatinib exhibits favorable pharmacokinetic properties, demonstrating a high probability of crossing the blood-brain barrier, which is advantageous for treating leukemias with central nervous system involvement. Studies indicate that the concentration gradient of flumatinib is highest in bone marrow compared to serum and cerebrospinal fluid, suggesting effective targeting of leukemic cells residing in these compartments .
属性
IUPAC Name |
methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N8O.CH4O3S/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40;1-5(2,3)4/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSASDYCFROUKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33F3N8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237780 | |
Record name | Flumatinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895519-91-2 | |
Record name | Flumatinib mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumatinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUMATINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Y8L63NBC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。